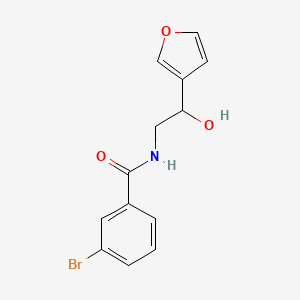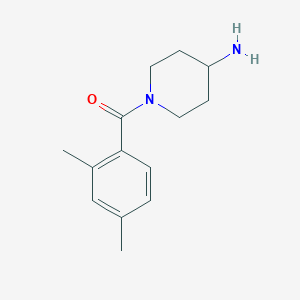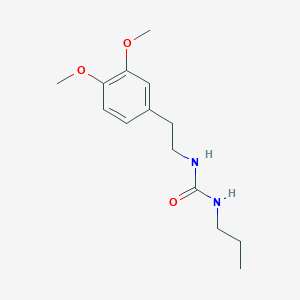![molecular formula C14H14N2O5S2 B2826034 Methyl 3-({[4-(acetylamino)phenyl]amino}sulfonyl)thiophene-2-carboxylate CAS No. 941978-99-0](/img/structure/B2826034.png)
Methyl 3-({[4-(acetylamino)phenyl]amino}sulfonyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-({[4-(acetylamino)phenyl]amino}sulfonyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C14H14N2O5S2 . It belongs to the class of heterocyclic compounds known as thiophenes, which have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula C14H14N2O5S2 . Further structural analysis would require more specific information such as crystallographic data or spectroscopic data, which is not available in the current search results.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Design and Synthesis for Biological Studies : A study reported the design and synthesis of ligands structurally related to Methyl 3-({[4-(acetylamino)phenyl]amino}sulfonyl)thiophene-2-carboxylate, aiming to improve cellular activity for potential applications in physiological and pathophysiological processes. These compounds have shown increased cellular activity and achieved biologically relevant plasma concentrations in mice, suggesting their utility in future investigations addressing the role of Peroxisome Proliferator‐Activated Receptor (PPAR)β/δ in various biological processes (Toth et al., 2016).
Antimicrobial Activity : Another research focused on the synthesis of new substituted derivatives from a thiophene carboxylate starting material, which showed antibacterial and antifungal activities. This highlights the potential of thiophene derivatives in developing new antimicrobial agents (Faty et al., 2010).
Chemical Synthesis and Modification
Organocatalyzed Reactions : The compound has been used in studies focusing on organocatalyzed reactions under aqueous conditions, showcasing efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene. Such findings are significant for the development of novel synthetic methodologies (Abaee & Cheraghi, 2013).
Comparative Study on Thiophene Derivatives : Research comparing the reactions of thiophene-2-carboxanilides and related compounds has provided insights into their potential modifications and applications in synthesizing derivatives with varied functional groups, which could be beneficial in diverse chemical syntheses (El-Sayed, 1998).
Genotoxic and Carcinogenic Potentials
- Safety and Toxicology Evaluations : A study assessed the genotoxic, mutagenic, and carcinogenic potentials of thiophene derivatives, including Methyl 3-amino-4-methylthiophene-2-carboxylate, employing in vitro and in silico methodologies. These assessments are crucial for evaluating the safety of chemicals for human use and their potential environmental impacts (Lepailleur et al., 2014).
Material Science Applications
- Electrochemical Capacitors : Research into the performance of poly 3-(phenylthiophene) derivatives, related to the structural framework of this compound, as active materials for electrochemical capacitor applications, has shown promising results. Such studies contribute to the development of advanced materials for energy storage technologies (Ferraris et al., 1998).
Direcciones Futuras
The future directions for research on “Methyl 3-({[4-(acetylamino)phenyl]amino}sulfonyl)thiophene-2-carboxylate” and similar thiophene derivatives could involve further exploration of their therapeutic properties and potential applications in medicinal chemistry . Additionally, development of more efficient synthesis methods could also be a focus of future research .
Mecanismo De Acción
Target of Action
Similar compounds are often used in organic synthesis reactions as reagents or intermediates .
Mode of Action
It’s worth noting that compounds with similar structures are often involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Similar compounds have been used in the synthesis of various bioactive molecules . These molecules can interact with numerous biochemical pathways, depending on their specific structures and functional groups.
Pharmacokinetics
Similar compounds have been used in the synthesis of bioactive molecules, which would have their own unique adme properties .
Result of Action
Similar compounds have been used in the synthesis of various bioactive molecules . The effects of these molecules would depend on their specific structures and functional groups.
Action Environment
Similar compounds have been used in various organic synthesis reactions, which can be influenced by factors such as temperature, ph, and the presence of catalysts .
Propiedades
IUPAC Name |
methyl 3-[(4-acetamidophenyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S2/c1-9(17)15-10-3-5-11(6-4-10)16-23(19,20)12-7-8-22-13(12)14(18)21-2/h3-8,16H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEIQQHTXGTAQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide](/img/structure/B2825951.png)
![2-(thiolan-3-yloxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2825952.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2825953.png)
![N-(4-bromobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2825955.png)
![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2825956.png)



![(E)-methyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2825964.png)

![1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2825968.png)
![3-[(2,4-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid](/img/structure/B2825970.png)

![4,6-dimethyl-N'-[(1E)-(4-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B2825974.png)
